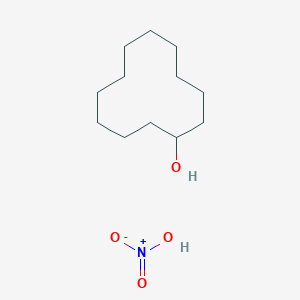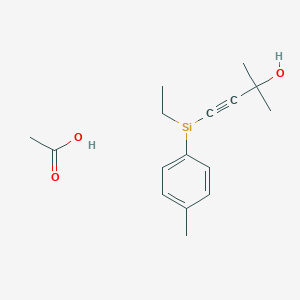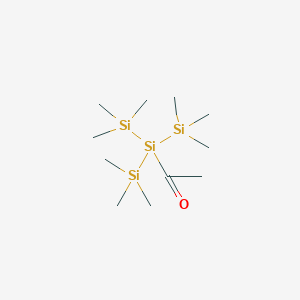![molecular formula C10H12NS+ B14595877 Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- CAS No. 61612-08-6](/img/structure/B14595877.png)
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thienopyridines makes them valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- often involve multicomponent synthesis starting from cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by the reaction of the intermediate with N-aryl-2-bromoacetamides .
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions include functionalized thieno[2,3-b]pyridines, which can be further utilized in various applications .
Applications De Recherche Scientifique
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. It has been reported to inhibit Pim-1 kinase and modulate multidrug resistance . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
- Thieno[3,2-b]thiophene
- Thieno[3,2-d]pyrimidine
- Thieno[3,4-b]pyridine
Comparison: Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other thienopyridine derivatives . Its ability to inhibit specific kinases and modulate drug resistance sets it apart from similar compounds .
Propriétés
Numéro CAS |
61612-08-6 |
|---|---|
Formule moléculaire |
C10H12NS+ |
Poids moléculaire |
178.28 g/mol |
Nom IUPAC |
7-ethyl-6-methylthieno[2,3-b]pyridin-7-ium |
InChI |
InChI=1S/C10H12NS/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,3H2,1-2H3/q+1 |
Clé InChI |
RPRTWDVALQUNHZ-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C(C=CC2=C1SC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)





![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)

